Product packaging for (3E)-3-Hexene-1,6-diol(Cat. No.:CAS No. 67077-43-4)

(3E)-3-Hexene-1,6-diol

Cat. No.: B3183124
CAS No.: 67077-43-4
M. Wt: 116.16 g/mol
InChI Key: MWSXXXZZOZFTPR-OWOJBTEDSA-N
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Description

General Overview of Unsaturated Diols in Contemporary Organic Chemistry

Unsaturated diols are a class of organic molecules characterized by the presence of at least one carbon-carbon double or triple bond and two hydroxyl (-OH) groups. wikipedia.org This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and ether formation, while the unsaturated bond provides a site for addition reactions, polymerization, and other modifications. wikipedia.org

In contemporary organic chemistry, unsaturated diols are utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and polymers. acs.orgrsc.org For instance, they serve as key precursors in the production of polyesters and polyurethanes. wikipedia.orgguidechem.com The spatial arrangement of the hydroxyl groups and the nature of the unsaturation (i.e., cis or trans, double or triple bond) significantly influence the stereochemical outcome of reactions, allowing for the synthesis of specific isomers. The ability to selectively functionalize one hydroxyl group in the presence of the other, or to control reactions at the unsaturated bond, is a central theme in the application of these compounds. rsc.org

Research Significance of (3E)-3-Hexene-1,6-diol as a Bifunctional Building Block

This compound, with its six-carbon chain, a trans-configured double bond between carbons 3 and 4, and hydroxyl groups at both ends, is a prime example of a bifunctional building block. biocompare.com Its symmetrical structure and the presence of two reactive sites make it a versatile precursor in organic synthesis. pharmaffiliates.com The terminal hydroxyl groups allow for the construction of larger molecules through reactions like polymerization, leading to the formation of polyesters and other materials. guidechem.com

The trans-double bond introduces conformational rigidity and specific stereochemistry into the molecular backbone, which is a desirable feature in the design of new materials and complex target molecules. Researchers have explored its use in the synthesis of specialty chemicals, coatings, and adhesives. Furthermore, its structure makes it a candidate for the synthesis of bioactive compounds, with preliminary studies investigating its potential for antimicrobial and anti-inflammatory properties. The compound's utility as a fragment in organic synthesis stems from the potential to chemically modify both the hydroxyl and alkene functional groups. biocompare.com

Scope and Research Focus of the Review

This review focuses exclusively on the chemical compound this compound. It will provide a detailed examination of its chemical and physical properties. The primary research focus is to consolidate the existing scientific knowledge on this specific molecule, highlighting its role as a building block in organic synthesis. The content will adhere strictly to the outlined sections, presenting factual data and research findings.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C6H12O2 guidechem.combiocompare.comchemical-suppliers.eulookchem.comnih.govscbt.comalfa-chemistry.com
Molecular Weight 116.16 g/mol guidechem.combiocompare.comchemical-suppliers.eulookchem.comnih.govscbt.com
Appearance Colorless liquid guidechem.comchemical-suppliers.eualfa-chemistry.com
Boiling Point 88-90 °C at 0.3 Torr guidechem.comlookchem.com
Density 0.999 ± 0.06 g/cm³ (Predicted) guidechem.comlookchem.com
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, and Methanol. chemical-suppliers.eulookchem.com
CAS Number 71655-17-9 guidechem.compharmaffiliates.comchemical-suppliers.eulookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3183124 (3E)-3-Hexene-1,6-diol CAS No. 67077-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-3-ene-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSXXXZZOZFTPR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3e 3 Hexene 1,6 Diol

Stereoselective Synthesis of (3E)-3-Hexene-1,6-diol

The precise arrangement of atoms in this compound, particularly the trans configuration of the central double bond and the positioning of the terminal hydroxyl groups, necessitates synthetic methods that offer a high degree of stereocontrol.

Hydroboration-Oxidation Protocols and Their Stereocontrol Mechanisms

Hydroboration-oxidation represents a powerful two-step method for the anti-Markovnikov hydration of alkenes, proceeding with syn-addition of the hydrogen and hydroxyl groups. libretexts.orgmasterorganicchemistry.comwikipedia.org This methodology can be adapted for the synthesis of unsaturated diols from non-conjugated dienes like 1,5-hexadiene (B165246), a potential precursor to this compound.

The choice of borane (B79455) reagent is critical in controlling the regioselectivity of the hydroboration of dienes. While borane (BH₃) itself can be used, sterically hindered boranes offer enhanced selectivity for the terminal double bonds, minimizing reactions at the internal positions of a diene. masterorganicchemistry.com Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) are known to exhibit high regioselectivity, favoring the less substituted carbon of a double bond. masterorganicchemistry.com

For a substrate like 1,5-hexadiene, the goal is to achieve monohydroboration at both terminal positions, which upon oxidation would yield the desired 1,6-diol. The reaction conditions, including solvent (typically tetrahydrofuran (B95107) - THF), temperature, and stoichiometry of the borane reagent, must be carefully optimized to favor the formation of the desired product over potential side products resulting from dihydroboration or incomplete reaction.

Table 1: Influence of Borane Reagent on the Regioselectivity of Hydroboration of Terminal Alkenes

Borane ReagentSubstrateRegioselectivity (anti-Markovnikov:Markovnikov)Reference
BH₃·THFStyrene80:20 masterorganicchemistry.com
DisiamylboraneStyrene98:2 masterorganicchemistry.com
9-BBNStyrene>99:1 masterorganicchemistry.com

This table illustrates the general trend of increasing regioselectivity with sterically bulkier borane reagents for a model terminal alkene.

The stereochemical outcome of the hydroboration-oxidation reaction is a direct consequence of the concerted, four-membered transition state of the hydroboration step. libretexts.orgchemistrysteps.com The boron and hydrogen atoms add to the same face of the double bond (syn-addition). libretexts.orgmasterorganicchemistry.com The subsequent oxidation step, typically with hydrogen peroxide and a base, proceeds with retention of configuration at the carbon-boron bond, meaning the hydroxyl group replaces the boron atom in the same stereochemical position. libretexts.orgmasterorganicchemistry.com

Epoxidation and Subsequent Ring-Opening Approaches to this compound

An alternative strategy for the synthesis of diols involves the epoxidation of an alkene followed by a ring-opening reaction. This approach can offer excellent stereocontrol, typically yielding trans-diols from the ring-opening of epoxides.

The synthesis of this compound via this route would likely start with the monoepoxidation of 1,5-hexadiene to form 1,2-epoxy-5-hexene (B51907). Achieving high regioselectivity for monoepoxidation over diepoxidation is a key challenge. The use of an excess of the diene is critical to minimize the formation of the bis-epoxide. acs.orgnih.gov Common epoxidizing agents include meta-chloroperoxybenzoic acid (mCPBA). acs.orgnih.gov The reaction conditions, such as temperature and solvent, must be carefully controlled to optimize the yield of the desired mono-epoxide. For instance, performing the reaction in dichloromethane (B109758) (DCM) at around 0°C with an excess of 1,5-hexadiene can significantly suppress the formation of the bis-epoxide. acs.org

Table 2: Optimization of Monoepoxidation of 1,5-Hexadiene with mCPBA

Equivalents of 1,5-HexadieneTemperature (°C)SolventYield of 1,2-epoxy-5-hexene (A%)Yield of bis-epoxide (A%)Reference
1.019Chloroform~41~20 acs.org
2.00-3Dichloromethane>90<10 acs.org

This table demonstrates the significant improvement in the yield of the desired mono-epoxide and suppression of the bis-epoxide by using an excess of the diene and optimizing the reaction temperature and solvent.

The subsequent step involves the acid-catalyzed ring-opening of the epoxide, 1,2-epoxy-5-hexene, with water as the nucleophile to form the diol. The mechanism of acid-catalyzed epoxide ring-opening generally proceeds via a backside attack of the nucleophile on the protonated epoxide, leading to an anti-addition and the formation of a trans-diol. nih.gov

In the case of a vinyl epoxide such as 1,2-epoxy-5-hexene, the regioselectivity of the nucleophilic attack is an important consideration. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide, which can better stabilize the partial positive charge that develops in the transition state. nih.gov This attack occurs with inversion of stereochemistry at the site of attack. The stereochemistry at the other carbon of the epoxide remains unchanged. This SN2-like backside attack ensures a defined stereochemical outcome, which is crucial for the synthesis of a specific stereoisomer of the final diol product. While the acid-catalyzed hydrolysis of some epoxides can lead to the less stable cis-diol as the major product due to transition state effects, the typical outcome for simple epoxides is the formation of the more stable trans-diol. nih.gov

Complementary Synthetic Routes to this compound

Catalytic Isomerization of Propargylic Alcohols

The isomerization of propargylic alcohols to α,β-unsaturated carbonyls, known as the Meyer-Schuster rearrangement, is a well-established atom-economical reaction. acs.org Modern advancements have introduced catalytic variants that can offer high selectivity and efficiency. Vanadium-oxo catalysts, for instance, have been shown to facilitate the 1,3-transposition of propargylic alcohols to form transient metal enolates. acs.org While this rearrangement typically leads to α,β-unsaturated carbonyl compounds, controlling the reaction conditions allows for the interception of these intermediates for other bond-forming processes. acs.orguniovi.es

Ruthenium catalysts are also prominent in the isomerization of both allylic and propargylic alcohols. researchgate.netthieme-connect.de These catalysts can promote redox isomerization and 1,3-rearrangements, often proceeding faster in aqueous media, which aligns with green chemistry principles. researchgate.net While direct isomerization of a suitable propargylic diol precursor to this compound is not extensively documented, the principles of these catalytic systems suggest a potential pathway. A hypothetical precursor, such as hex-2-yne-1,6-diol, could theoretically undergo a controlled catalytic isomerization to yield the desired (E)-allylic diol. The challenge lies in preventing over-isomerization or rearrangement to a carbonyl compound and controlling the stereoselectivity to favor the E-isomer.

Selective Reductions of Conjugated Diynes and Related Precursors

A more direct and controllable approach to synthesizing this compound involves the stereoselective reduction of an alkyne precursor, most notably 3-hexyne-1,6-diol. The key to this strategy is the choice of reducing agent and conditions to ensure the formation of the trans (E) double bond.

Lithium Aluminum Hydride-Mediated Reductions of Diol Precursors

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides. youtube.commasterorganicchemistry.com While LAH does not typically reduce isolated carbon-carbon double or triple bonds, it can effectively reduce propargylic alcohols to trans-allylic alcohols. reddit.com The presence of the hydroxyl groups adjacent to the alkyne facilitates the reduction.

The mechanism involves the initial deprotonation of the alcohol by the hydride, forming an aluminum alkoxide. This is followed by an intramolecular (or intermolecular) delivery of a hydride to the alkyne, which, after an aqueous workup, yields the trans or (E)-alkene. reddit.com Applying this to a precursor like 3-hexyne-1,6-diol, LAH would be expected to produce this compound with high stereoselectivity. A study has shown that inactivated alkynes can be effectively reduced to trans-alkenes using LiAlH₄ in the presence of lithium iodide at high temperatures. researchgate.net

Chemo- and Stereoselective Reduction Strategies

Achieving high chemo- and stereoselectivity is paramount in modern organic synthesis. For the reduction of alkynes to trans-alkenes, several methods are available, providing alternatives to LAH.

Dissolving Metal Reduction: The classic method for generating trans-alkenes from alkynes is the use of sodium metal in liquid ammonia (B1221849). youtube.com The mechanism involves the transfer of a single electron from the sodium to the alkyne, creating a radical anion. This intermediate is protonated by the ammonia solvent, and a second electron transfer followed by another protonation yields the trans-alkene. The stereoselectivity arises from the preference of the intermediate vinyl radical to adopt a trans configuration to minimize steric repulsion before the final protonation step. youtube.com

Catalytic Hydrosilylation/Protodesilylation: A more modern, two-step approach involves the hydrosilylation of the alkyne using a ruthenium catalyst, such as [Cp*Ru(MeCN)₃]PF₆. This process yields a (Z)-vinylsilane through a trans addition mechanism. Subsequent protodesilylation with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) and cuprous iodide removes the silyl (B83357) group and installs a proton, resulting in the net formation of a trans-alkene. This method is notable for its compatibility with a wide range of sensitive functional groups. organic-chemistry.org

The table below compares these stereoselective reduction methods for the synthesis of (E)-alkenes from alkyne precursors.

MethodReagentsStereoselectivityKey Features
LAH ReductionLiAlH₄ in an ether solvent (e.g., THF, Diglyme)High (trans/E)Effective for propargylic alcohols; requires careful handling. reddit.com
Dissolving Metal ReductionNa in liquid NH₃High (trans/E)Classic, reliable method; requires cryogenic temperatures. youtube.com
Hydrosilylation/Protodesilylation1. [Cp*Ru(MeCN)₃]PF₆, Silane 2. TBAF, CuIHigh (trans/E)Mild conditions; tolerates sensitive functional groups. organic-chemistry.org

Innovations in Sustainable and Efficient Synthesis of this compound

Green Chemistry Principles Applied to Diol Synthesis

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. nih.gov The synthesis of this compound can be evaluated and improved through this lens.

Key principles applicable to diol synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. Isomerization reactions are inherently 100% atom-economical. acs.org Reduction reactions can also have high atom economy, though this depends on the specific reagents used.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net Transitioning from stoichiometric reagents like LiAlH₄ to catalytic hydrogenation or hydrosilylation methods improves sustainability by reducing waste.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Using water as a solvent, as demonstrated in some ruthenium-catalyzed isomerizations, is a significant improvement over volatile organic solvents. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. acs.org Developing catalysts that are active under mild conditions is a key area of research.

Use of Renewable Feedstocks: While the direct synthesis of this compound from biomass is challenging, broader strategies in metabolic engineering are being explored to produce various diols from renewable sources like glucose, which could provide greener precursors in the future. nih.gov

The following table outlines how green chemistry principles can be applied to the synthetic routes discussed.

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionOptimizing reactions to minimize byproduct formation, such as avoiding over-reduction to the corresponding alkane.
Atom EconomyFavoring catalytic isomerization routes over multi-step syntheses that involve protecting groups or generate significant waste.
CatalysisReplacing stoichiometric metal hydrides (e.g., LiAlH₄) with catalytic methods like ruthenium-catalyzed hydrosilylation or transfer hydrogenation. organic-chemistry.orgnih.gov
Safer SolventsExploring aqueous media for reactions where possible, or using greener organic solvents like ethanol. researchgate.netacs.org
Energy EfficiencyDeveloping catalysts that operate efficiently at lower temperatures and pressures, reducing the overall energy footprint of the synthesis.

By integrating these advanced synthetic methods and green chemistry principles, the production of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Development of Advanced Catalytic Systems for this compound Production

The synthesis of this compound is being significantly advanced through the application of modern catalytic processes. Key among these are ruthenium-based olefin metathesis and stereoselective hydrogenation of alkyne precursors. These methods offer distinct advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes.

One of the most promising approaches involves the cross-metathesis of allyl alcohol. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the coupling of two allyl alcohol molecules to form this compound and ethylene (B1197577) gas. The inherent preference of many Grubbs-type catalysts for the thermodynamically more stable E-isomer makes this a highly attractive route. Research in this area focuses on optimizing catalyst structure and reaction parameters to maximize yield and stereoselectivity.

Another significant strategy is the selective semi-hydrogenation of 3-hexyne-1,6-diol. While the hydrogenation of alkynes often yields the corresponding Z-alkene with catalysts like Lindlar's catalyst, recent developments have led to catalytic systems that favor the formation of the E-isomer. These advanced systems often involve bimetallic catalysts or specifically designed ruthenium hydride complexes that can effectively control the stereochemical outcome of the hydrogenation process. The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the selectivity towards the desired this compound.

The table below summarizes hypothetical performance data for various advanced catalytic systems in the synthesis of this compound, based on trends observed in related research.

Performance of Advanced Catalytic Systems in this compound Synthesis
Catalytic SystemMethodologySubstrateTemperature (°C)Pressure (atm)Yield (%)E/Z Ratio
Grubbs 2nd Generation CatalystCross-MetathesisAllyl Alcohol4018595:5
Hoveyda-Grubbs 2nd Generation CatalystCross-MetathesisAllyl Alcohol2518897:3
Pd-Bi/CaCO3Selective Hydrogenation3-Hexyne-1,6-diol6059290:10
[RuH2(CO)(PPh3)3]Selective Hydrogenation3-Hexyne-1,6-diol80109598:2

Detailed research findings indicate that for cross-metathesis reactions, the choice of the N-heterocyclic carbene (NHC) ligand in ruthenium catalysts significantly influences both activity and selectivity. Sterically demanding NHC ligands have been shown to enhance the preference for the E-product. In the realm of selective hydrogenation, the addition of a second metal to palladium-based catalysts, such as bismuth, can modify the electronic properties of the active sites, thereby favoring the formation of the trans-alkene. Furthermore, homogeneous ruthenium complexes have demonstrated exceptional selectivity under specific temperature and pressure regimes.

The ongoing development of these advanced catalytic systems is critical for the efficient and sustainable production of this compound, opening up new possibilities for its use in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

Chemical Reactivity and Derivatization Pathways of 3e 3 Hexene 1,6 Diol

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in (3E)-3-hexene-1,6-diol is a site of rich chemical reactivity, enabling various addition and functionalization reactions.

Electrophilic and Radical Addition Reactions

The double bond of this compound can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (H-X) proceeds through a two-step mechanism. The initial step involves the protonation of the double bond by the acidic proton of the hydrogen halide, forming a carbocation intermediate. The subsequent step is the nucleophilic attack of the halide anion on the carbocation, leading to the final product. libretexts.org The regiochemistry of this addition follows Markovnikov's rule in cases of unsymmetrical alkenes, though for the symmetrical this compound, this is not a factor. Stereochemically, the addition can result in the formation of new chiral centers, potentially leading to a mixture of stereoisomers. libretexts.org

Radical addition reactions to the double bond can also be initiated. For example, the reaction initiated by hydroxyl radicals (OH) involves the initial addition of the radical to the double bond. researchgate.net This is followed by the addition of molecular oxygen to form a peroxy radical, which can then undergo further reactions, such as with nitric oxide (NO), to yield various products like hydroxynitrates or hydroxyalkoxy radicals. researchgate.net

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those based on ruthenium or molybdenum. wikipedia.orglibretexts.org Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different alkenes. wikipedia.orgorganic-chemistry.org

This compound can participate in cross-metathesis reactions, serving as a C6 diol building block. This allows for its incorporation into more complex molecular structures. The reaction mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition of the alkene to the metal alkylidene catalyst. wikipedia.orglibretexts.org This intermediate then undergoes a cycloreversion to yield new alkene products and a regenerated metal carbene. wikipedia.orglibretexts.org The efficiency and selectivity of cross-metathesis can be influenced by the choice of catalyst and reaction conditions. frontiersin.org For instance, research has shown that catalysts like the Hoveyda-Grubbs second-generation catalyst and the Stewart-Grubbs catalyst can be effective in promoting the cross-metathesis of functionalized olefins. frontiersin.org

Table 1: Examples of Catalysts Used in Olefin Metathesis

Catalyst TypeDiscoverer(s)Key MetalCharacteristics
Schrock CatalystsRichard SchrockMolybdenum or TungstenHighly active but sensitive to air and water. libretexts.org
Grubbs CatalystsRobert GrubbsRutheniumLess active than Schrock catalysts but more tolerant to air and water. libretexts.org

Selective Functionalization of the Alkene Moiety

The double bond in this compound can be selectively functionalized to introduce new functional groups. Dihydroxylation, for example, converts the alkene into a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), which adds to the double bond in a concerted, syn-fashion to form a cyclic osmate ester. Subsequent hydrolysis yields the corresponding diol. Applying this to this compound would produce hexane-1,3,4,6-tetraol.

Another important functionalization is epoxidation, which involves the conversion of the double bond into an epoxide ring. This transformation is a crucial step in the synthesis of various complex molecules.

Transformations of the Hydroxyl Functionalities

The terminal primary hydroxyl groups of this compound readily undergo reactions typical of primary alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification of this compound can be accomplished by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction can be performed to produce either mono- or di-esters. The process can be carried out under various temperature and pressure conditions, depending on the specific reactants and catalysts used. google.com For instance, the reaction with acrylic acid derivatives can form diacrylates, which are useful as crosslinking agents in polymer production.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This can be done stepwise to yield mono- or di-ethers.

Table 2: Common Reagents for Hydroxyl Group Transformations

Reaction TypeReagent ExampleProduct TypeGeneral Mechanism
EsterificationAcyl Chloride (R-COCl)DiesterNucleophilic acyl substitution
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)DietherWilliamson Ether Synthesis (SN2)

Selective Oxidation and Reduction Processes

The primary alcohol groups of this compound can be oxidized to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding dialdehyde, while stronger oxidizing agents can lead to the formation of (3E)-3-hexenedioic acid. Reagents like pyridinium chlorochromate (PCC) can be employed for the selective oxidation of the hydroxyl groups to aldehydes without affecting the carbon-carbon double bond.

While the hydroxyl groups are already in a reduced state, the term reduction in this context can refer to the hydrogenation of the carbon-carbon double bond to yield the saturated 1,6-hexanediol. This process is typically carried out using hydrogen gas in the presence of a metal catalyst. The resulting 1,6-hexanediol is a valuable industrial chemical.

Formation of Cyclic Ethers, Acetals, and Other Heterocyclic Systems

The bifunctional nature of this compound, possessing two terminal hydroxyl groups and a central carbon-carbon double bond, allows for its conversion into a variety of heterocyclic systems. The formation of these rings is primarily achieved through intramolecular reactions involving the two hydroxyl groups, or by their reaction with external bifunctional reagents.

Cyclic Ethers: Intramolecular cyclization of diols is a common method for synthesizing cyclic ethers. organic-chemistry.org For this compound, acid-catalyzed dehydration can facilitate an intramolecular Williamson ether synthesis. This reaction would involve the protonation of one hydroxyl group, which then departs as water, allowing the remaining hydroxyl group to act as a nucleophile, attacking the resulting carbocation. This process would lead to the formation of a seven-membered cyclic ether, specifically an oxepane derivative containing a double bond. The reaction of 1,4- and 1,5-diols with cerium ammonium nitrate is a known method to produce tetrahydrofuran (B95107) and tetrahydropyran derivatives, respectively. organic-chemistry.org

Acetals and Ketal Derivatives: Cyclic acetals are readily prepared from the reaction of diols with carbonyl compounds such as aldehydes or ketones, typically in the presence of an acid catalyst. google.com this compound can react with aldehydes or ketones to form seven-membered cyclic acetals known as 1,3-dioxepanes. thieme-connect.deresearchgate.net This reaction is a reversible process where water is removed to drive the equilibrium towards the acetal product. The resulting 1,3-dioxepane ring incorporates the double bond from the original diol, offering a scaffold for further functionalization.

The table below summarizes potential heterocyclic systems derived from this compound.

Starting MaterialReagent/ConditionProduct ClassSpecific Derivative Example
This compoundAcid catalyst (e.g., H₂SO₄), HeatCyclic Ether2,3,6,7-Tetrahydro-1H-oxepine
This compoundAldehyde (R-CHO), Acid catalystCyclic Acetal (1,3-Dioxepane)2-R-(3E)-3,4,7,8-Tetrahydro-2H- organic-chemistry.orgwikipedia.orgdioxecine
This compoundKetone (R₂C=O), Acid catalystCyclic Ketal (1,3-Dioxepane)2,2-R₂-(3E)-3,4,7,8-Tetrahydro-2H- organic-chemistry.orgwikipedia.orgdioxecine

Other Heterocyclic Systems: The double bond in this compound provides a reactive site for various addition and cycloaddition reactions that can lead to more complex heterocyclic structures. For instance, epoxidation of the double bond followed by intramolecular acid-catalyzed ring-opening by one of the hydroxyl groups could yield a substituted tetrahydrofuran or tetrahydropyran derivative bearing a hydroxyl side chain.

Development of Diverse Derivatives from this compound

The distinct functionalities of this compound make it a versatile building block for the synthesis of a wide array of derivatives with tailored properties. lookchem.com Strategic modifications of its hydroxyl groups and the central double bond enable the creation of chiral ligands and polymerizable monomers.

Design and Synthesis of Chiral Derivatives and Ligands

The prochiral nature of the double bond in this compound allows for the introduction of chirality through asymmetric reactions, leading to the formation of valuable chiral building blocks. researchgate.net These building blocks are particularly useful for the synthesis of C₂-symmetric chiral ligands, which are highly effective in asymmetric catalysis. nih.gov

A primary method for introducing chirality is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This reaction converts the alkene into a vicinal diol with high enantioselectivity. nih.govencyclopedia.pub Applying this to this compound would yield a chiral tetrol, (3R,4R)-hexane-1,3,4,6-tetrol or its (3S,4S)-enantiomer, depending on the chiral ligand used (AD-mix-β or AD-mix-α, respectively). organic-chemistry.org

Another powerful technique is the Sharpless Asymmetric Epoxidation, which would first require the protection of the terminal hydroxyl groups, followed by the enantioselective epoxidation of the double bond to form a chiral epoxide. units.it Subsequent ring-opening of the epoxide can lead to various chiral diol derivatives.

The resulting chiral polyols possess C₂-symmetry, a structural feature known to be advantageous in many chiral ligands. nih.gov These chiral diols can be further derivatized, for example, by introducing phosphine groups to the hydroxyl functions, to create ligands like diphosphinites or diphosphites. These ligands are used in transition-metal-catalyzed reactions to control the stereochemical outcome. umich.edu

The table below outlines the asymmetric synthesis pathways to chiral derivatives.

Reaction TypeReagentIntermediate ProductPotential Ligand Class
Asymmetric DihydroxylationOsO₄, NMO, Chiral Ligand (e.g., (DHQD)₂PHAL)(3R,4R)-Hexane-1,3,4,6-tetrolDiphosphinite, Diphosphite
Asymmetric EpoxidationTi(OⁱPr)₄, (+)-DET, t-BuOOH(3R,4R)-3,4-Epoxyhexane-1,6-diolChiral Amino Alcohols, Diols

Functionalization for Polymerizable Monomers

This compound serves as a functional monomer for the synthesis of various polymers, particularly unsaturated polyesters and polyethers. rsc.org Its diol functionality allows it to participate in step-growth polymerization, while the internal double bond is retained in the polymer backbone, providing a site for subsequent cross-linking or modification. researchgate.net

Unsaturated Polyesters: this compound can undergo polycondensation with dicarboxylic acids or their derivatives (e.g., dimethyl esters or diacid chlorides) to produce unsaturated polyesters. googleapis.com The resulting polymer contains repeating units with a carbon-carbon double bond. This unsaturation is a key feature, as it allows the polyester chains to be cross-linked, often through free-radical polymerization initiated by UV light or heat in the presence of a photoinitiator. tue.nltue.nl This cross-linking process, known as curing, transforms the linear or branched polymer into a rigid, three-dimensional thermoset network. Such materials are widely used in coatings, composites, and adhesives.

Polyethers via Ring-Opening Metathesis Polymerization (ROMP): An alternative route to polymer synthesis involves first converting the diol into a cyclic monomer. As described in section 3.2.3, intramolecular cyclization can yield a cyclic ether containing a double bond. Strained cyclic olefins are ideal monomers for Ring-Opening Metathesis Polymerization (ROMP). youtube.comrsc.org This chain-growth polymerization method uses transition metal catalysts (e.g., Grubbs' catalyst) to open the ring and form a high molecular weight polyether, with the double bond preserved in the repeating unit of the polymer backbone. unist.ac.krumn.edu This approach offers excellent control over the polymer's molecular weight and architecture.

The table below details the functionalization of this compound for polymerization.

Polymerization MethodCo-monomer / PrecursorPolymer TypeKey Feature
PolycondensationDicarboxylic Acid (e.g., Adipic acid)Unsaturated PolyesterC=C bond in backbone for UV curing/cross-linking
Ring-Opening Metathesis Polymerization (ROMP)Cyclic ether derivative of the diolUnsaturated PolyetherControlled synthesis of high molecular weight polymers

Advanced Spectroscopic and Analytical Characterization of 3e 3 Hexene 1,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3E)-3-Hexene-1,6-diol, both one-dimensional and two-dimensional NMR methods are essential for unambiguous structural and stereochemical assignment.

¹H NMR and ¹³C NMR for Regiochemical and Stereochemical Assignment

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. Due to the molecule's symmetry (C2h point group), the number of unique signals is less than the total number of protons or carbons. The structure contains three chemically distinct proton environments and three unique carbon environments.

¹H NMR Spectroscopy : The proton spectrum is characterized by signals corresponding to the hydroxyl (-OH) protons, the methylene (B1212753) protons adjacent to the hydroxyl groups (HO-CH₂ -), the allylic methylene protons (-CH₂ -CH=), and the vinylic protons (-CH=CH -). The chemical shift of the vinylic protons is particularly indicative of the double bond's stereochemistry. In the (E)-isomer (trans), the coupling constant (J-value) between the vinylic protons is typically large, in the range of 12-18 Hz, which is a definitive marker for the trans configuration.

Below are the predicted NMR data for this compound, which are useful for confirming its structure.

Nucleus Predicted Chemical Shift (ppm) Assignment Key Features for Structural Assignment
¹H~5.6Vinylic (-CH =CH -)Triplet of triplets, large coupling constant (~15 Hz) confirms (E)-stereochemistry.
¹H~3.6Methylene (-CH₂ OH)Triplet, coupled to adjacent allylic protons.
¹H~2.2Allylic (-CH₂ -CH=)Quartet, coupled to both vinylic and methylene protons.
¹³C~130Vinylic (-C H=C H-)Confirms the presence of a C=C double bond.
¹³C~61Hydroxymethyl (-C H₂OH)Indicates a primary alcohol functional group.
¹³C~35Allylic (-C H₂-CH=)Confirms methylene groups adjacent to the double bond.

Note: The data in this table is predictive and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are utilized. These techniques map out correlations between nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this molecule, correlations would be expected between the vinylic protons and the adjacent allylic protons, and between the allylic protons and the protons of the hydroxymethyl group. This confirms the -CH=CH-CH₂-CH₂-OH connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. Cross-peaks would appear between the vinylic proton signal and the vinylic carbon signal, the allylic proton signal and the allylic carbon signal, and the hydroxymethyl proton signal and the hydroxymethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the hydroxymethyl protons to the allylic carbon, confirming the connection between these two groups.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₆H₁₂O₂, the expected exact mass is approximately 116.08373 Da nih.gov. The experimental determination of a mass very close to this value by HRMS confirms the elemental composition of the molecule.

Electron Ionization (EI) is a common technique used in mass spectrometry. The EI-MS of this compound would show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern provides further structural verification. Common fragmentation pathways for aliphatic diols include:

Loss of water (H₂O) : A peak at M-18 (m/z 98) is expected due to the facile loss of a water molecule from the molecular ion.

Alpha-cleavage : Cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation for alcohols.

Allylic cleavage : Cleavage of the bond beta to the double bond is also a favorable process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture by GC before detecting them by MS. This is particularly useful for assessing the purity of a this compound sample and for separating it from its (Z)-isomer or other impurities. The retention time in the GC provides one level of identification, while the mass spectrum provides definitive confirmation.

The NIST mass spectrometry database contains an entry for this compound, which lists the most abundant fragment ions observed in its mass spectrum nih.gov.

m/z Value Relative Intensity Plausible Fragment Identity
68Top Peak[C₅H₈]⁺• (Result of H₂O and C₂H₄O loss)
672nd Highest[C₅H₇]⁺
553rd Highest[C₄H₇]⁺

Data sourced from the NIST Main Library entry for this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by features characteristic of its alcohol and alkene groups. A strong, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. Other key absorptions include C-H stretching of the alkene (vinylic) hydrogens around 3010 cm⁻¹, C-H stretching of the aliphatic methylene groups in the 2950-2850 cm⁻¹ range, and a strong C-O stretching band for the primary alcohols between 1050-1150 cm⁻¹. The C=C stretching vibration for a trans-alkene typically appears around 1670-1640 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. As a symmetrical molecule, some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The C=C stretching vibration of the trans-double bond, in particular, is expected to give a strong Raman signal due to the significant change in polarizability during this vibration. The symmetric C-C stretching vibrations of the carbon backbone would also be more prominent in the Raman spectrum.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Expected Raman Activity
O-H (alcohol)Stretching3400–3200 (broad)Weak
C-H (alkene)Stretching~3010Medium
C-H (alkane)Stretching2950–2850Medium
C=C (trans-alkene)Stretching1670–1640Strong
C-O (alcohol)Stretching1050–1150Weak-Medium

Advanced Chiroptical Spectroscopy for Stereoisomer Analysis (e.g., Electronic Circular Dichroism)

While this compound is an achiral molecule and therefore does not exhibit enantiomeric forms, the principles of advanced chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), are crucial for the analysis of chiral molecules that may be synthesized from it or possess a similar unsaturated diol scaffold. Chiroptical spectroscopic techniques are powerful tools for the determination of the absolute configuration and conformation of chiral molecules in solution. saschirality.orgspectroscopyeurope.com This section will focus on the theoretical application and principles of ECD for the stereoisomer analysis of analogous chiral unsaturated diols.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubresearchgate.net This phenomenon is only observed for chiral compounds and provides detailed three-dimensional structural information. saschirality.orgwikipedia.org The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups, making it an invaluable tool for assigning the absolute configuration of stereoisomers. encyclopedia.pubmdpi.com

For a molecule to be ECD active, it must contain one or more chromophores, which are light-absorbing functional groups. nih.gov In the case of chiral unsaturated alcohols, the carbon-carbon double bond (C=C) and the hydroxyl (-OH) groups can act as chromophores. The electronic transitions associated with these groups give rise to characteristic ECD signals, known as Cotton effects, which can be positive or negative depending on the stereochemistry of the molecule.

The interpretation of ECD spectra can be complex, as the sign and magnitude of the Cotton effects are influenced by both the absolute configuration and the conformational flexibility of the molecule. encyclopedia.pubmdpi.com Therefore, the analysis of ECD spectra is often supported by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), which can predict the ECD spectrum for a given absolute configuration. nih.govresearchgate.net By comparing the experimentally measured spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration can be unambiguously determined. spectroscopyeurope.com

A particularly powerful approach for stereochemical elucidation using ECD is the exciton (B1674681) chirality method. nih.govmdpi.com This method is applicable when a molecule contains two or more interacting chromophores. The through-space interaction of the electric transition dipole moments of these chromophores leads to a characteristic split ECD signal, known as a couplet, which consists of two Cotton effects of opposite sign and similar intensity. nih.gov The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores. nih.gov For instance, in a chiral 1,2-diol derivatized with aromatic chromophores, the sign of the exciton couplet can reveal the absolute configuration of the vicinal diol moiety. encyclopedia.pub

While this compound itself is achiral, chiral derivatives could be synthesized, for example, through asymmetric epoxidation of the double bond followed by ring-opening, leading to chiral diols. The stereochemical outcome of such reactions could then be investigated using ECD spectroscopy.

Below is a hypothetical interactive data table illustrating the kind of data that would be obtained from an ECD analysis of a chiral unsaturated diol. The table shows the characteristic Cotton effects, including their sign, wavelength of maximum absorption (λmax), and differential molar extinction coefficient (Δε).

StereoisomerCotton Effect 1 (λmax, nm)Δε 1 (L·mol⁻¹·cm⁻¹)Cotton Effect 2 (λmax, nm)Δε 2 (L·mol⁻¹·cm⁻¹)
(R)-Isomer210+5.2235-3.8
(S)-Isomer210-5.2235+3.8

In this illustrative example, the enantiomers exhibit mirror-image ECD spectra, as expected. encyclopedia.pub The positive and negative Cotton effects are indicative of the different spatial arrangements of the chromophores in the chiral molecules.

In-Silico Exploration of this compound: Acknowledging a Research Gap

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its potential utility as a bifunctional molecule in organic synthesis, detailed in-silico studies focusing on its quantum chemical properties, molecular dynamics, and reaction mechanisms appear to be limited or not publicly accessible.

This article aims to address the user's query by outlining the specified areas of computational chemistry and acknowledging the absence of specific research findings for this compound within these domains.

Future Perspectives and Emerging Research Directions for 3e 3 Hexene 1,6 Diol

Development of Novel and Economically Viable Synthesis Strategies

The future development of applications for (3E)-3-Hexene-1,6-diol is intrinsically linked to the availability of efficient, sustainable, and cost-effective synthetic methods. While traditional syntheses, such as the reduction of diesters like dimethyl trans-3-hexene-1,6-dioate with reagents like lithium aluminium tetrahydride, are established, they often rely on expensive reagents and petrochemical precursors. lookchem.com Research is now pivoting towards greener and more economically viable alternatives.

A key emerging direction is the synthesis of this compound and related unsaturated diols from renewable biomass. The drive to replace petrochemical monomers with building blocks derived from sustainable resources positions this compound as a target for green chemistry. musechem.com Future strategies may involve the catalytic conversion of biomass-derived platform chemicals. For instance, processes could be developed starting from C6 sugars or furfural derivatives, leveraging catalytic hydrogenation, dehydration, and isomerization reactions. The development of catalysts that can selectively perform these transformations in high yield will be critical.

Another area of focus is the optimization of existing catalytic processes to improve atom economy and reduce waste. This includes the design of heterogeneous catalysts that are easily separable and recyclable, as well as exploring flow chemistry setups for continuous and controlled production. The development of one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, could also significantly enhance economic viability.

Potential Synthesis Strategy Starting Material Type Key Advantages Research Focus
Biocatalytic ConversionRenewable Feedstocks (e.g., sugars, lipids)High selectivity, mild reaction conditions, sustainability.Engineering enzymes and metabolic pathways for direct production.
Chemo-catalytic UpgradingBiomass-derived intermediates (e.g., levoglucosenone)Utilization of abundant feedstocks, integration with biorefineries. google.comDevelopment of robust, selective catalysts for hydrogenation and hydrogenolysis.
Metathesis ChemistryPlant-oil derivativesDirect route to unsaturated backbones, potential for high geometric purity. researchgate.netDesign of efficient and selective ruthenium or molybdenum metathesis catalysts.
Electrocatalytic ReductionBio-derived dicarboxylic acidsUse of electricity as a "green" reagent, potential for high efficiency.Development of stable and selective electrode materials.

Exploration of Undiscovered Reactivity Patterns and Derivatization Potential

The dual functionality of this compound provides a rich platform for chemical modification, yet its full reactive potential remains to be explored. The interplay between the nucleophilic hydroxyl groups and the electrophilic double bond can be exploited to create a diverse array of derivatives.

Future research will likely focus on uncovering novel reactivity patterns through advanced catalytic methods. For example, the development of catalysts that can selectively functionalize the C-H bonds adjacent to the double bond (allylic functionalization) would open up new avenues for derivatization. Tandem reactions, where multiple transformations occur in a single operation, represent another promising frontier. A sequence involving an initial reaction at the hydroxyl groups followed by a cyclization across the double bond could rapidly generate complex heterocyclic structures.

The stereochemistry of the trans-alkene offers a handle for stereocontrolled synthesis. While the potential for reactions like asymmetric dihydroxylation to create chiral polyols has been recognized, a systematic exploration of other stereoselective transformations is warranted. This includes asymmetric epoxidation, cyclopropanation, and conjugate addition reactions, which could transform the achiral diol into valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Reaction Class Functional Group Targeted Potential Products Emerging Research Area
Asymmetric CatalysisC=C Double BondChiral diols, epoxides, cyclopropanesCatalyst-controlled stereoselective additions.
Tandem CyclizationBoth -OH and C=CPolycyclic ethers, lactonesDesign of cascade reactions for molecular complexity.
Metathesis ReactionsC=C Double BondOligomers, polymers, macrocyclesRing-opening and ring-closing metathesis for novel materials.
Selective Oxidation-OH Groups(3E)-3-Hexenedial, (3E)-3-Hexenedioic acidDevelopment of green oxidizing agents for selective transformations.
Etherification/Esterification-OH GroupsFunctional ethers, polyesters, plasticizersPolymer synthesis, modification of material properties. musechem.com

Expansion into Novel Material Science Applications and Bio-inspired Chemistry

In material science, this compound is a valuable monomer for producing unsaturated polymers, such as polyesters. The double bond retained in the polymer backbone is a key feature, providing a site for post-polymerization modification or cross-linking to create thermoset materials, coatings, and shape-memory polymers.

Future research is expected to expand its application into more advanced materials. This includes the synthesis of biodegradable and renewable polymers by copolymerizing this compound with other bio-based monomers. The rigidity of the trans-alkene can be exploited to control the thermal and mechanical properties of these materials. Furthermore, the hydroxyl groups can be used to graft side chains onto the polymer backbone, creating functional materials with tailored properties for applications in drug delivery or tissue engineering.

In the realm of bio-inspired chemistry, the six-carbon backbone of this compound makes it an ideal starting material for the synthesis of complex natural products and bioactive molecules. Its linear structure and defined stereochemistry can be used to construct the core skeletons of molecules like pheromones or polyketides. Research will likely focus on integrating this building block into multi-step synthetic pathways to access novel compounds with potential pharmaceutical applications.

Integration of Machine Learning and Data Science for Predictive Design and Synthesis

The integration of computational tools, particularly machine learning (ML) and data science, is set to revolutionize the discovery and optimization of chemical processes and materials. For this compound, these approaches hold significant promise across its entire lifecycle.

Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound. These models can suggest catalysts, solvents, and temperatures to maximize yield and minimize byproducts, accelerating the development of economically viable production routes. Similarly, ML can predict the outcomes of derivatization reactions, guiding chemists toward the most promising pathways for creating novel molecules.

Materials Discovery: In material science, computational simulations and ML can predict the properties of polymers derived from this compound before they are ever synthesized in the lab. mdpi.com By inputting the monomer structure, algorithms can estimate properties like glass transition temperature, tensile strength, and degradation rate. This in silico screening approach allows researchers to rapidly identify promising candidates for specific applications, from biodegradable plastics to advanced coatings, drastically reducing the time and cost of materials development. Computational studies can also provide insights into the stable conformations and electronic properties of the molecule, which are fundamental to understanding its reactivity and behavior in larger systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (3E)-3-Hexene-1,6-diol with high stereochemical purity?

  • Methodological Answer : Catalytic redox isomerization of propargylic alcohols is a key approach. For example, ruthenium catalysts can selectively isomerize conjugated diynols to allylic alcohols, enabling stereochemical control. Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can reduce propargylic alcohols to achieve desired intermediates, followed by oxidation (e.g., Moffatt-Swern conditions) to finalize the diol structure . Solvent selection (e.g., butanol) also plays a role in preventing precipitation and improving yield during phase separation .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups. Infrared (IR) spectroscopy can identify hydroxyl and alkene stretches. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry confirms molecular weight. Reference data from authoritative sources like NIST (e.g., IR spectra for alkene bands) should be used for cross-validation .

Advanced Research Questions

Q. How can solvent selection influence the yield and purity of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents like tetrahydrofuran (THF) or alcohols (e.g., butanol) enhance solubility of intermediates and prevent unwanted precipitation. In heterogeneous systems, phase separation post-reaction (e.g., butanol/water) simplifies purification. Computational solvent screening tools (e.g., COSMO-RS) can predict solubility parameters, while empirical testing under inert atmospheres minimizes oxidation side reactions .

Q. What strategies resolve contradictions in reported CAS registry numbers or physical properties of this compound?

  • Methodological Answer : Cross-referencing synthesis protocols and characterization data is essential. For example, CAS 71655-17-9 ( ) and 67077-43-4 ( ) may represent batch-specific variations or stereoisomers. Researchers should verify purity via elemental analysis, crystallography, or chromatographic retention times. Discrepancies in dielectric constants or melting points should be investigated using standardized methods (e.g., DSC for thermal analysis) .

Q. In mechanistic studies, how do catalyst choice and reaction conditions affect isomerization rates and product distribution?

  • Methodological Answer : Ruthenium catalysts exhibit higher selectivity for E-isomers due to their ability to stabilize transition states via π-backbonding. Reaction kinetics can be monitored using in-situ techniques like FTIR or GC-MS. For slow isomerization rates (e.g., conjugated diynes), isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) can elucidate rate-limiting steps. Optimizing temperature (e.g., 60–80°C) and ligand design (e.g., phosphine ligands) improves turnover frequency .

Data Analysis and Interpretation

Q. How should researchers statistically validate experimental data for this compound synthesis and characterization?

  • Methodological Answer : Triplicate experiments with error bars (standard deviation) ensure reproducibility. For spectral data (e.g., NMR), peak integration ratios should align with theoretical predictions. Principal Component Analysis (PCA) can identify outliers in datasets, while t-tests compare yields across catalytic systems. Tools like Python’s pandas and SciPy libraries streamline statistical workflows .

Q. What protocols address conflicting results in reaction yields or stereochemical outcomes across studies?

  • Methodological Answer : Replicate published protocols with controlled variables (e.g., anhydrous conditions, catalyst loading). Use control experiments (e.g., radical traps for free-radical pathways) to confirm mechanisms. Collaborative inter-laboratory studies and open-data platforms (e.g., GitHub repositories) enhance reproducibility .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s reproductive toxicity and aspiration hazards (per analogs like hexane-1,6-diol) necessitate glovebox use for air-sensitive steps. Material Safety Data Sheets (SDS) should be consulted for PPE requirements (e.g., nitrile gloves, fume hoods). Waste disposal must follow protocols for diol-containing organic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.